molecular formula C9H5F13O B13713401 (2Z)-4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoronon-2-en-1-ol CAS No. 83707-01-1

(2Z)-4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoronon-2-en-1-ol

Cat. No.: B13713401
CAS No.: 83707-01-1
M. Wt: 376.11 g/mol
InChI Key: ATYZUVRSTXBJLR-UPHRSURJSA-N
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Description

(2Z)-4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoronon-2-en-1-ol is a fluorinated organic compound characterized by the presence of multiple fluorine atoms and a double bond in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoronon-2-en-1-ol typically involves the introduction of fluorine atoms into the carbon chain through various fluorination techniques. One common method is the use of fluorinating agents such as elemental fluorine (F2) or hydrogen fluoride (HF) under controlled conditions. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process must ensure safety and efficiency, often employing continuous flow reactors and advanced monitoring systems to maintain optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2Z)-4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoronon-2-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(2Z)-4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoronon-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.

    Medicine: Explored for its use in drug development, particularly in designing molecules with enhanced stability and bioavailability.

    Industry: Utilized in the production of specialty materials, such as fluorinated polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (2Z)-4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoronon-2-en-1-ol exerts its effects involves interactions with specific molecular targets. The presence of multiple fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2E)-4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoronon-2-en-1-ol: An isomer with a different configuration around the double bond.

    Perfluorononanol: A fully fluorinated alcohol with similar properties but lacking the double bond.

Uniqueness

(2Z)-4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoronon-2-en-1-ol is unique due to its specific arrangement of fluorine atoms and the presence of a double bond, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various specialized applications.

Properties

CAS No.

83707-01-1

Molecular Formula

C9H5F13O

Molecular Weight

376.11 g/mol

IUPAC Name

(Z)-4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoronon-2-en-1-ol

InChI

InChI=1S/C9H5F13O/c10-4(11,2-1-3-23)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h1-2,23H,3H2/b2-1-

InChI Key

ATYZUVRSTXBJLR-UPHRSURJSA-N

Isomeric SMILES

C(/C=C\C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O

Canonical SMILES

C(C=CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O

Origin of Product

United States

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